Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro-
Overview
Description
Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- is a chemical compound belonging to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group substituted with a 4-iodophenyl, 2-methyl, and 5-nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- typically involves a multi-step process. One common method includes the nitration and halogenation of N-phenylbenzenesulfonamide. This process employs reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are carefully controlled to ensure high chemoselectivity and functional group compatibility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro and iodo groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: The major product is the corresponding carboxylic acid derivative.
Scientific Research Applications
Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- is not fully understood. it is believed to involve the inhibition of certain enzymes and modulation of ion channels. The compound has been shown to bind to carbonic anhydrase enzymes and inhibit their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- can be compared with other sulfonamide derivatives, such as:
Benzenesulfonamide, N-(4-iodophenyl)-4-nitro-: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
N-(4-iodophenyl)-4-(methylthio)benzenesulfonamide:
The uniqueness of Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O4S/c1-9-2-7-12(16(17)18)8-13(9)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCCNBVTNOJUHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387822 | |
Record name | Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87316-96-9 | |
Record name | Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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